6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Overview
Description
6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound with a unique structure that combines a biphenyl group with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the reaction of biphenyl-4-carbonyl chloride with a suitable pyran derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, leading to a diverse range of derivatives .
Scientific Research Applications
6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the carbonyl and pyran moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carbonyl chloride: A precursor in the synthesis of the target compound, used in various organic reactions.
Pinacol boronic esters: Valuable building blocks in organic synthesis, undergoing similar types of reactions.
1,3,5-Triazines: Compounds with applications in herbicides and polymer photostabilizers, sharing some structural similarities.
Uniqueness
6-(biphenyl-4-ylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of a biphenyl group with a pyran ring, providing a distinct set of chemical and physical properties. This uniqueness allows for its application in diverse fields, from organic synthesis to materials science .
Properties
IUPAC Name |
3,3,5,5-tetramethyl-6-(4-phenylbenzoyl)oxane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-21(2)18(26-20(25)22(3,4)19(21)24)17(23)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMTHZANJALHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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